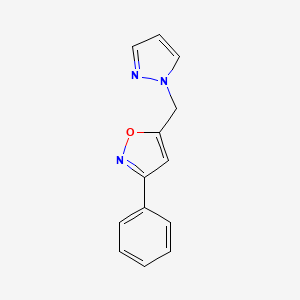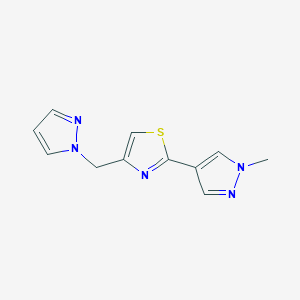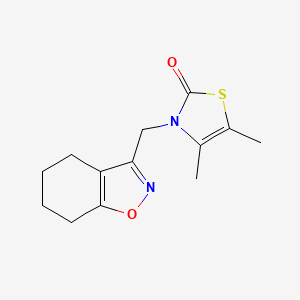
5-(3-Chlorophenyl)-2-(pyrazol-1-ylmethyl)-1,3-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Chlorophenyl)-2-(pyrazol-1-ylmethyl)-1,3-oxazole (CPPO) is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug discovery. CPPO is a synthetic compound that belongs to the oxazole family, which is known for its diverse biological activities.
Mechanism of Action
The exact mechanism of action of 5-(3-Chlorophenyl)-2-(pyrazol-1-ylmethyl)-1,3-oxazole is not fully understood. However, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins. Prostaglandins are known to play a key role in inflammation, and the inhibition of COX-2 activity by this compound may contribute to its anti-inflammatory activity. This compound has also been reported to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been reported to inhibit the production of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. This compound has also been shown to induce apoptosis in cancer cells and to inhibit the growth of various types of cancer cells, including breast, lung, and colon cancer cells. In addition, this compound has been reported to exhibit neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of 5-(3-Chlorophenyl)-2-(pyrazol-1-ylmethyl)-1,3-oxazole is its diverse biological activities, which make it a promising candidate for drug discovery. This compound is also relatively easy to synthesize, which makes it a cost-effective compound for lab experiments. However, one of the limitations of this compound is its low solubility in water, which may limit its bioavailability and make it difficult to administer in vivo.
Future Directions
There are several future directions for the research on 5-(3-Chlorophenyl)-2-(pyrazol-1-ylmethyl)-1,3-oxazole. One of the potential applications of this compound is in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Further research is needed to fully understand the mechanism of action of this compound and to determine its potential efficacy in the treatment of these diseases. Another potential direction for the research on this compound is in the development of anti-cancer drugs. This compound has been shown to exhibit anti-tumor activity in various types of cancer cells, and further research is needed to determine its potential as a cancer therapeutic. Finally, the development of analogs of this compound with improved solubility and bioavailability may also be a promising direction for future research.
Synthesis Methods
The synthesis of 5-(3-Chlorophenyl)-2-(pyrazol-1-ylmethyl)-1,3-oxazole involves a multistep process that starts with the reaction of 3-chlorobenzaldehyde with hydrazine hydrate to form 3-chlorobenzaldehyde hydrazone. The resulting hydrazone is then reacted with ethyl acetoacetate and sodium ethoxide to form 5-(3-chlorophenyl)-3-ethyl-4,5-dihydro-1,3-oxazole. The final step involves the reaction of the oxazole intermediate with pyrazole-1-carboxaldehyde and sodium ethoxide to form this compound.
Scientific Research Applications
5-(3-Chlorophenyl)-2-(pyrazol-1-ylmethyl)-1,3-oxazole has been extensively studied for its potential applications in drug discovery. It has been reported to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial activities. This compound has also been shown to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
5-(3-chlorophenyl)-2-(pyrazol-1-ylmethyl)-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O/c14-11-4-1-3-10(7-11)12-8-15-13(18-12)9-17-6-2-5-16-17/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJNXTAUJYMKHNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CN=C(O2)CN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[1-(4-methyl-1,3-thiazol-2-yl)cyclopentyl]-1-(1,2-oxazol-3-yl)methanesulfonamide](/img/structure/B7592060.png)
![6-[(1-Hydroxy-4-methylpentan-3-yl)amino]pyridine-3-carbonitrile](/img/structure/B7592072.png)
![1-[(4-Chlorophenyl)methyl]-2-methylsulfonylimidazole](/img/structure/B7592077.png)

![1-[2-(2-Fluorophenoxy)ethyl]-4-methylpyrazole](/img/structure/B7592090.png)





